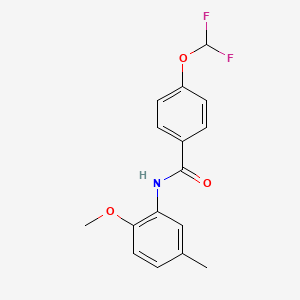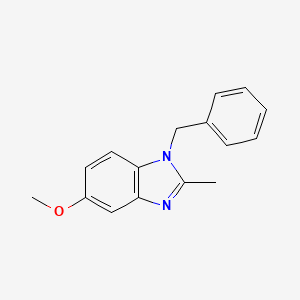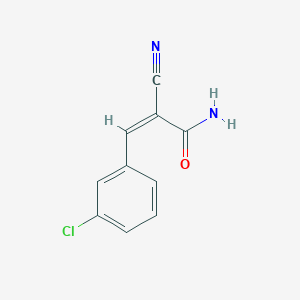
N-(2-fluorophenyl)-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-isobutoxybenzamide, also known as FIBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various physiological processes such as pain perception, inflammation, and thermoregulation.
作用机制
N-(2-fluorophenyl)-4-isobutoxybenzamide exerts its effects by selectively binding to the TRPV1 channel, which is a non-selective cation channel expressed in sensory neurons. TRPV1 is activated by various stimuli such as heat, capsaicin, and acidic pH, leading to the influx of calcium ions and the generation of action potentials. This compound blocks the channel by binding to a specific site on the channel, thereby preventing the influx of calcium ions and the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to effectively block the TRPV1 channel, leading to a reduction in pain perception and inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, this compound may also have off-target effects on other ion channels, leading to unwanted side effects.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-isobutoxybenzamide is a potent and selective antagonist of the TRPV1 channel, making it a valuable tool for studying the role of TRPV1 in various physiological processes. However, this compound may also have off-target effects on other ion channels, leading to potential confounding effects. Moreover, this compound may not be suitable for in vivo studies due to its poor solubility and bioavailability.
未来方向
There are several future directions for the study of N-(2-fluorophenyl)-4-isobutoxybenzamide. One potential direction is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain and inflammation. Another direction is the investigation of the role of TRPV1 in other physiological processes such as thermoregulation and cardiovascular function. Moreover, the potential anti-cancer properties of this compound warrant further investigation for the development of novel anti-cancer therapies.
合成方法
N-(2-fluorophenyl)-4-isobutoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with isobutyl chloroformate, followed by coupling with 4-hydroxybenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained through the esterification of the carboxylic acid group with isobutanol.
科学研究应用
N-(2-fluorophenyl)-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer. It has been shown to effectively block the TRPV1 channel, which is involved in the transmission of pain signals. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. Moreover, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXRNIPYBMNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)



![N-[4-(diisobutylamino)-3-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5757782.png)



![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)
